![molecular formula C19H28N2O2 B13906552 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and therapeutic potential .
Métodos De Preparación
The synthesis of 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: The piperidine ring is then functionalized by introducing the 4-(piperidin-3-ylmethoxy)benzoyl group. This step often involves nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Análisis De Reacciones Químicas
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Aplicaciones Científicas De Investigación
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride: Similar in structure but with a different substitution pattern on the piperidine ring.
4,4’-(5-(piperidin-4-ylmethoxy)pyrazine-2,3-diyl)dibenzonitrile:
Propiedades
Fórmula molecular |
C19H28N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-8-11-21(12-9-15)19(22)17-4-6-18(7-5-17)23-14-16-3-2-10-20-13-16/h4-7,15-16,20H,2-3,8-14H2,1H3 |
Clave InChI |
JCSHITYFWMMMHO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)


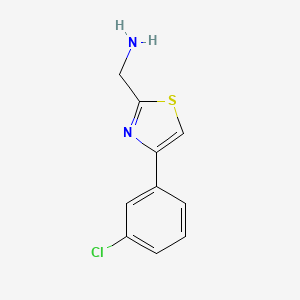
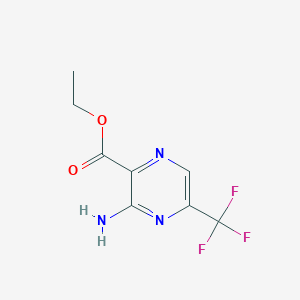
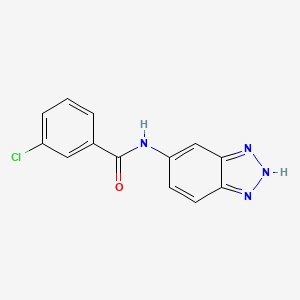
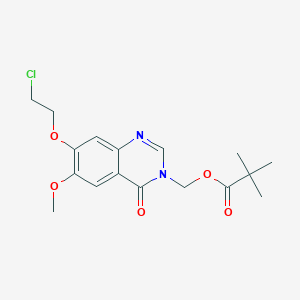

![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)
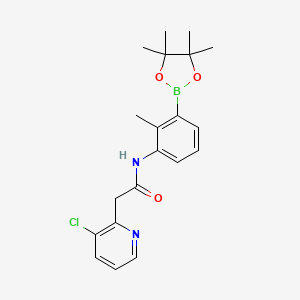
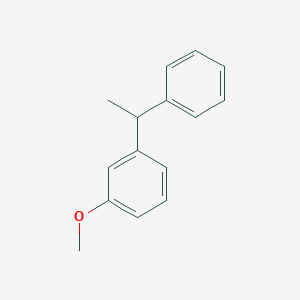
![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
